REACTION_CXSMILES
|
C([NH:7][C:8]1[C:13]([CH:14]=[O:15])=[CH:12][CH:11]=[CH:10][N:9]=1)(=O)C(C)(C)C.C([O-])([O-])=O.[K+].[K+]>Cl>[NH2:7][C:8]1[C:13]([CH:14]=[O:15])=[CH:12][CH:11]=[CH:10][N:9]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)NC1=NC=CC=C1C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to reflux
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc (3×500 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.57 g | |
YIELD: PERCENTYIELD | 101% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |